molecular formula C12H14FNO3S B7583664 2-(3-fluorophenyl)-N-methyl-N-methylsulfonylcyclopropane-1-carboxamide

2-(3-fluorophenyl)-N-methyl-N-methylsulfonylcyclopropane-1-carboxamide

Cat. No. B7583664
M. Wt: 271.31 g/mol
InChI Key: GLWPOZOLFROHQV-UHFFFAOYSA-N
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Description

2-(3-fluorophenyl)-N-methyl-N-methylsulfonylcyclopropane-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as FMISO and is a cyclopropane-based molecule that has a fluorine atom and a sulfonyl group attached to it. FMISO is a highly stable compound that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of FMISO is based on its preferential uptake by hypoxic cells. The fluorine atom and sulfonyl group attached to the cyclopropane ring make FMISO highly lipophilic, allowing it to easily penetrate cell membranes. Once inside the cell, FMISO is reduced by enzymes to form a highly reactive intermediate, which binds to cellular macromolecules. In hypoxic cells, this reduction process is inhibited, leading to the accumulation of FMISO. This accumulation can be detected using PET imaging.
Biochemical and Physiological Effects:
FMISO has been shown to have minimal toxicity and does not have any significant biochemical or physiological effects. It is rapidly cleared from the body, with a half-life of approximately 2 hours. However, its use in PET imaging can have significant physiological effects, such as the detection of hypoxia in tumors.

Advantages and Limitations for Lab Experiments

FMISO has several advantages for use in lab experiments. It is highly stable, making it easy to handle and store. It can be synthesized using various methods, allowing for flexibility in its production. However, its use in lab experiments is limited to its applications in PET imaging and the detection of hypoxia in tumors. Its use in other fields is yet to be explored.

Future Directions

FMISO has potential applications in various fields, including cancer diagnosis and treatment. Future research could focus on developing new methods for synthesizing FMISO, improving its imaging properties, and exploring its use in other fields, such as drug delivery and gene therapy. Additionally, FMISO could be used as a tool for studying hypoxia in other diseases, such as ischemic heart disease and stroke. Overall, FMISO has significant potential for advancing scientific research in various fields.

Synthesis Methods

FMISO can be synthesized using different methods, including the reaction of 3-fluoroaniline with N-methyl-N-methylsulfonyl chloride, followed by the addition of cyclopropanecarboxylic acid. Another method involves the reaction of 3-fluoroaniline with N-methyl-N-methylsulfonyl cyclopropanecarboxamide. These methods have been used to produce FMISO with high yields and purity.

Scientific Research Applications

FMISO is widely used in scientific research, particularly in the field of medical imaging. It is a radiotracer that can be used in positron emission tomography (PET) imaging to detect hypoxia, which is a condition where there is a lack of oxygen in tissues. FMISO is preferentially taken up by hypoxic cells, making it an ideal radiotracer for detecting hypoxia in tumors. This has significant implications for cancer diagnosis and treatment.

properties

IUPAC Name

2-(3-fluorophenyl)-N-methyl-N-methylsulfonylcyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO3S/c1-14(18(2,16)17)12(15)11-7-10(11)8-4-3-5-9(13)6-8/h3-6,10-11H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWPOZOLFROHQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1CC1C2=CC(=CC=C2)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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